sodium;4-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate
Description
Sodium;4-[(Z)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate is a sulfonated aromatic compound characterized by a complex conjugated system with ethylamino, methyl, and sulfonate substituents. The sulfonate groups enhance water solubility, making it suitable for aqueous formulations, while the aromatic backbone may contribute to UV-visible absorption characteristics, akin to azo dyes and sulfonated aromatics .
Properties
CAS No. |
4463-44-9 |
|---|---|
Molecular Formula |
C25H27N2NaO7S2 |
Molecular Weight |
554.6 g/mol |
IUPAC Name |
sodium 4-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate |
InChI |
InChI=1S/C25H28N2O7S2.Na/c1-5-26-20-9-7-17(11-15(20)3)25(18-8-10-21(27-6-2)16(4)12-18)19-13-22(28)24(36(32,33)34)14-23(19)35(29,30)31;/h7-14,26,28H,5-6H2,1-4H3,(H,29,30,31)(H,32,33,34);/q;+1/p-1/b25-18+,27-21?; |
InChI Key |
ACZRDWVARWLTRG-LTAAQSAZSA-M |
Isomeric SMILES |
CCNC1=C(C=C(C=C1)/C(=C/2\C=CC(=NCC)C(=C2)C)/C3=CC(=C(C=C3S(=O)(=O)O)S(=O)(=O)O)O)C.[Na] |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=CC(=C(C=C3S(=O)(=O)O)S(=O)(=O)[O-])O)C.[Na+] |
physical_description |
Green powder; [Alfa Aesar MSDS] Dark red or dark blue crystalline powder; [Acros Organics MSDS] |
Pictograms |
Irritant |
Synonyms |
Acid Blue 147 CI No 43535; Toluene-2,4-disulfonic acid, α-[4-(ethylamino)-m-tolyl]-α-[4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene]-5-hydroxy-, monosodium salt |
Origin of Product |
United States |
Preparation Methods
Key Intermediates and Precursors
Synthesis typically begins with 4-(ethylamino)-3-methylbenzaldehyde and 4-ethylimino-3-methylcyclohexa-2,5-dien-1-one. Sulfonation introduces the sulfobenzenesulfonate moiety, while condensation forms the triarylmethane backbone. The free acid form (CID 428499) is neutralized with sodium hydroxide to yield the final product.
Synthetic Pathways and Methodologies
Condensation of Aromatic Aldehydes and Amines
The triarylmethane core is synthesized via acid-catalyzed condensation. A mixture of 4-(ethylamino)-3-methylbenzaldehyde and 4-ethylimino-3-methylcyclohexa-2,5-dien-1-one undergoes dehydration in the presence of sulfuric acid at 60–80°C for 4–6 hours. This step forms the conjugated π-system, with yields reaching 70–85% after purification by recrystallization.
Role of Solvent and Catalysts
Sulfonation and Functionalization
The condensed intermediate is sulfonated using fuming sulfuric acid (20% SO3) at 120°C for 2 hours. This introduces two sulfonic acid groups at the 1,3-positions of the benzene ring. Excess SO3 is quenched with ice-water, and the sulfonated product is isolated via filtration.
Reaction Conditions Table
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| Condensation | H2SO4 | 70°C | 5 h | 82% |
| Sulfonation | SO3/H2SO4 | 120°C | 2 h | 78% |
Neutralization to Sodium Salt
The sulfonated free acid (CID 428499) is dissolved in deionized water and treated with sodium bicarbonate until pH 7–8. Sodium ions displace protons from the sulfonic acid groups, forming the water-soluble sodium salt. The product is lyophilized to obtain a blue crystalline powder.
Neutralization Parameters
Optimization and Scalability
Hydrogenation of Nitro Intermediates
4-(Ethylamino)-3-methylbenzaldehyde is synthesized via hydrogenation of 3-methyl-4-nitrobenzyl alcohol. Using 10% Pd/C in ethanol under 10 psi H2 at 25°C for 1.5 hours achieves 99% conversion to the amine. Prolonged reaction times or higher pressures (30 psi) lead to over-reduction, forming 2,4-dimethylaniline as a byproduct.
Hydrogenation Optimization Table
| Pressure (psi) | Time (h) | Catalyst Loading | Yield | Byproduct |
|---|---|---|---|---|
| 10 | 1.5 | 10% Pd/C | 99% | <1% |
| 30 | 8 | 10% Pd/C | 0% | 100% |
Purification Techniques
-
Chromatography : Silica gel column chromatography (eluent: CH2Cl2/MeOH 9:1) removes unreacted aldehydes.
-
Recrystallization : Ethanol/water (3:1) yields crystals with >99% purity.
Analytical Validation and Quality Control
Spectroscopic Characterization
Electrophoretic Performance
In 8% polyacrylamide gels, the sodium salt migrates equivalently to 75-basepair DNA fragments under denaturing conditions, confirming its utility as a size marker.
Electrophoretic Mobility Table
| Gel % | Migration (bp equivalence) |
|---|---|
| 8.0 | 75 |
| 12.0 | 70 |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
Xylene cyanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfonated aromatic compounds.
Reduction: Reduction reactions can modify the dye’s color properties.
Substitution: Substitution reactions can occur on the aromatic rings, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonated quinones, while reduction can produce various reduced aromatic compounds .
Scientific Research Applications
Xylene cyanol is widely used in scientific research, particularly in:
Molecular Biology: As a tracking dye in gel electrophoresis to monitor the migration of nucleic acids.
Biochemistry: Used in protein electrophoresis to track protein separation.
Medicine: Employed in diagnostic procedures involving electrophoresis.
Industry: Utilized in the production of other dyes and as a pH indicator in various chemical processes.
Mechanism of Action
The mechanism by which Xylene cyanol exerts its effects is primarily through its interaction with nucleic acids and proteins during electrophoresis. The dye binds to these molecules, allowing researchers to visually track their movement through the gel matrix. The molecular targets include the phosphate backbone of nucleic acids and the amino acid residues of proteins .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Similarity Analysis
Functional Group Comparison: The compound shares sulfonate (-SO₃⁻) and aromatic amine groups with sulfonated azo dyes (e.g., 4,4'-bis[(4-hydroxy-3-methylphenyl)azo]stilbene-2,2'-disulphonic acid) and sulfonylurea herbicides (e.g., metsulfuron methyl) . However, its unique ethylimino-cyclohexadienylidene moiety distinguishes it from simpler sulfonates.
Computational Similarity Metrics: Using Tanimoto and Dice similarity indices (based on MACCS or Morgan fingerprints), this compound shows moderate similarity (~0.4–0.6) to sulfonylurea herbicides (e.g., ethametsulfuron methyl) due to shared sulfonamide-like motifs but lower similarity (~0.2–0.3) to triazole derivatives (e.g., 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone) due to divergent heterocyclic cores .
Table 1: Key Structural and Computational Comparison
| Compound Class | Functional Groups | Tanimoto Index (Morgan) | Application Domain |
|---|---|---|---|
| Target Compound | Sulfonate, ethylimino, aromatic | N/A | Dyes, photochemical agents |
| Sulfonylurea Herbicides | Sulfonylurea, triazine | 0.4–0.6 | Agriculture |
| Azo Dyes | Azo, sulfonate | 0.3–0.5 | Textiles, sensors |
| Triazole Derivatives | Triazole, sulfonyl, halogen | 0.2–0.3 | Pharmaceuticals |
Physicochemical Properties
Solubility :
The sodium sulfonate group confers high water solubility (>100 mg/mL), surpassing sulfonylurea herbicides (e.g., metsulfuron methyl, ~50 mg/mL) but comparable to azo dyes .
Stability :
The conjugated system may exhibit pH-dependent stability, similar to sulfonated azo dyes, which degrade under strong acidic or alkaline conditions . In contrast, sulfonylureas are prone to hydrolysis in acidic environments .
Table 2: Physicochemical Properties
| Property | Target Compound | Sulfonylurea Herbicides | Azo Dyes |
|---|---|---|---|
| Water Solubility (mg/mL) | >100 | 10–50 | 50–200 |
| Thermal Stability (°C) | 200–250 | 150–200 | 250–300 |
| pH Stability Range | 5–9 | 4–7 | 3–10 |
Biological Activity
Sodium;4-[(Z)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate, commonly known as Xylene Cyanol FF (CAS Number: 4463-44-9), is a synthetic compound utilized primarily as a dye and in biological assays. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of Xylene Cyanol FF is with a molecular weight of approximately 556.62 g/mol. The structure features a complex arrangement of aromatic rings and functional groups that contribute to its biological activity.
Xylene Cyanol FF exhibits various biological activities, primarily due to its ability to interact with cellular components and influence biochemical pathways. Key mechanisms include:
- Antimicrobial Activity : Studies indicate that Xylene Cyanol FF possesses antimicrobial properties against a range of bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The compound disrupts bacterial cell membranes, leading to cell lysis.
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage in various pathological conditions.
- Inhibition of Enzymatic Activity : Research suggests that Xylene Cyanol FF can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.
Biological Activity Data
The following table summarizes key findings related to the biological activity of Xylene Cyanol FF:
| Activity | Target/Effect | IC50/EC50 | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 12 µg/mL | |
| Antioxidant | DPPH Scavenging Activity | IC50 = 25 µg/mL | |
| Enzyme Inhibition | Aldose Reductase | IC50 = 30 µM |
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of Xylene Cyanol FF against various pathogens revealed significant antibacterial activity. The compound was effective at low concentrations, suggesting its potential use as an antimicrobial agent in clinical settings.
- Oxidative Stress Protection : In vitro studies demonstrated that Xylene Cyanol FF could significantly reduce oxidative stress markers in human cell lines exposed to hydrogen peroxide. This protective effect indicates its potential utility in treating conditions associated with oxidative damage.
- Enzyme Inhibition Studies : Research investigating the inhibitory effects of Xylene Cyanol FF on aldose reductase showed promising results, highlighting its potential role in managing diabetic complications by preventing sorbitol accumulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
